2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Overview
Description
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide is an organic compound that features both amine and amide functional groups It is characterized by the presence of a phenoxy group substituted with an amino group and an acetamide group substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide typically involves the following steps:
Nucleophilic Substitution Reaction: The synthesis begins with the nucleophilic substitution of 4-chloronitrobenzene with 4-aminophenol to form 4-(4-nitrophenoxy)aniline.
Reduction Reaction: The nitro group in 4-(4-nitrophenoxy)aniline is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The final step involves the acylation of the amino group with 4-chloroacetyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, to form corresponding amines.
Substitution: The phenoxy and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminophenoxy)-N-(4-bromophenyl)acetamide
- 2-(4-aminophenoxy)-N-(4-fluorophenyl)acetamide
- 2-(4-aminophenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZOTDJQIOUVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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